molecular formula C7H7BrN2O3 B12966535 2-Bromo-5-ethoxy-3-nitropyridine

2-Bromo-5-ethoxy-3-nitropyridine

Cat. No.: B12966535
M. Wt: 247.05 g/mol
InChI Key: RLRSHHWYKQXFFK-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a bromine atom at the second position, an ethoxy group at the fifth position, and a nitro group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxy-3-nitropyridine typically involves the nitration of 2-bromo-5-ethoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the nitration process makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethoxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-ethoxy-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the development of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-3-nitropyridine is primarily determined by its functional groups The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the pyridine ringThe ethoxy group can influence the compound’s solubility and reactivity in different solvents .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-ethoxy-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of the ethoxy group enhances its solubility and modifies its electronic properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

2-bromo-5-ethoxy-3-nitropyridine

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-5-3-6(10(11)12)7(8)9-4-5/h3-4H,2H2,1H3

InChI Key

RLRSHHWYKQXFFK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(N=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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